n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide
Description
N-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative featuring a 2-methoxyphenethyl substituent. Cyclopropane derivatives are valued in medicinal chemistry for their conformational rigidity, which enhances binding affinity to biological targets . The 2-methoxyphenyl group may influence lipophilicity and metabolic stability, as seen in related compounds .
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-[1-(2-methoxyphenyl)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C13H17NO2/c1-9(14-13(15)10-7-8-10)11-5-3-4-6-12(11)16-2/h3-6,9-10H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
VGCITDJXJLOFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide typically involves the reaction of 2-methoxyphenylacetic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the desired carboxamide .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide is a chemical compound featuring a cyclopropane ring attached to a carboxamide functional group and a methoxy-substituted phenyl group. It exhibits an E configuration concerning the C=N bond and intramolecular hydrogen bonding, which contributes to its stability.
Pharmaceutical Development
This compound is studied for its potential as an orexin receptor antagonist, suggesting applications in treating sleep disorders and other conditions influenced by the orexin system. Research indicates that cyclopropane derivatives may affect neurotransmitter systems, contributing to their pharmacological relevance.
Reactivity
The reactivity of this compound can be explored through chemical transformations to synthesize derivatives with altered biological activities or improved pharmacological profiles.
Scientific Research Applications of N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide, a compound of the arylpiperazine class, is known for diverse pharmacological activities, particularly in targeting adrenergic receptors.
Chemistry
It is used as a ligand in coordination chemistry studies.
Biology
It is investigated for its potential as a receptor antagonist in various biological assays.
Medicine
It is explored for its therapeutic potential in treating neurological disorders due to its affinity for adrenergic receptors. The activation or blockade of alpha1-adrenergic receptors is a therapeutic approach for treating disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism.
Industry
It is utilized in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.
Enzyme Inhibition
Research indicates that the compound may exhibit inhibitory effects on certain enzymes, contributing to its therapeutic potential, such as its role as an acetylcholinesterase inhibitor, which could enhance cholinergic signaling in neurodegenerative diseases like Alzheimer's.
Case Studies of N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide
- Study on Anxiety Models: Administration of the compound in animal models resulted in reduced anxiety-like behaviors, suggesting anxiolytic properties potentially through 5-HT receptor modulation.
- Neuroprotective Effects: The compound has shown promise in protecting neuronal cells from oxidative stress, indicating its potential role in neuroprotection.
Mechanism of Action
The mechanism of action of n-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The methoxyphenyl group allows it to bind to certain receptors or enzymes, modulating their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares structural, synthetic, and functional aspects of N-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide with key analogs from the literature.
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Impact: The 2-methoxyphenyl group in the target compound likely increases lipophilicity compared to unsubstituted analogs (e.g., N,N-dimethyl-1-phenylcycloprop-2-ene-1-carboxamide ). This aligns with the higher diastereoselectivity (dr 23:1) observed in 4-methoxyphenoxy-substituted compounds .
- Stereochemical Outcomes : Cyclopropane derivatives with aromatic substituents (e.g., 2-methoxyphenyl) often exhibit high stereoselectivity during synthesis due to π-π interactions in transition states .
- Biological Relevance: Pyridinyl and cyanophenyl substituents (e.g., compound 22 in ) enhance kinase inhibitory activity, suggesting that the 2-methoxyphenethyl group in the target compound could similarly modulate target binding.
Physicochemical and Pharmacokinetic Properties
- Melting Points : Cyclopropanecarboxamides with rigid substituents (e.g., N,N-dimethyl-1-phenylcycloprop-2-ene-1-carboxamide) exhibit higher melting points (~151°C) , whereas oily analogs (e.g., ) suggest lower crystallinity.
- Solubility : Methoxy groups generally improve aqueous solubility compared to halogenated analogs (e.g., ).
Biological Activity
N-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide is a compound of significant interest due to its potential biological activities, particularly as an orexin receptor antagonist. This article explores its biological properties, synthesis, and pharmacological implications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a cyclopropane ring attached to a carboxamide group and a methoxy-substituted phenyl group. Its molecular formula is . The structural characteristics contribute to its stability and biological activity, including intramolecular hydrogen bonding that enhances its crystalline integrity.
Orexin Receptor Antagonism
This compound has been primarily studied for its role as an orexin receptor antagonist. The orexin system, comprising the OX1 and OX2 receptors, is crucial in regulating sleep-wake cycles and behavioral arousal. Antagonists of these receptors have potential therapeutic applications in treating sleep disorders such as narcolepsy .
- Mechanism of Action : The compound interacts with orexin receptors, inhibiting their activity. This mechanism could lead to decreased wakefulness and increased sleep duration, making it a candidate for sleep disorder treatments.
Interaction with Neurotransmitter Systems
Research indicates that cyclopropane derivatives like this compound may influence various neurotransmitter systems. Studies employing radioligand binding assays have demonstrated its binding affinity to neurotransmitter receptors, suggesting a multifaceted pharmacological profile.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Cyclopropane Ring : Utilizing cyclopropanation reactions.
- Attachment of the Methoxyphenyl Group : Achieved through nucleophilic substitution methods.
- Carboxamide Formation : Involves coupling reactions with amines.
This synthetic pathway highlights the versatility of cyclopropane chemistry in developing compounds with distinct biological activities.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antagonistic activity against orexin receptors in vitro, with a binding affinity comparable to known antagonists like suvorexant .
- Study 2 : In vivo studies involving murine models showed that administration of this compound resulted in increased sleep duration and reduced locomotor activity during the light phase, supporting its potential use in treating insomnia .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(2-Methoxyphenyl)-3-oxobutanamide | Methoxy-substituted phenyl group | Exhibits different biological activity due to ketone |
| N-[(1R,2S)-2-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxamide] | Cyclopropane core with varied phenolic substituents | Potentially different receptor selectivity |
| 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide | Hydroxylamine derivative | Shows distinct reactivity due to hydroxylamine group |
This table illustrates how this compound stands out in terms of receptor interactions and therapeutic applications compared to other derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(1-(2-Methoxyphenyl)ethyl)cyclopropanecarboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cyclopropanation of a precursor (e.g., cyclopropanecarboxylic acid derivatives) followed by amide bond formation. For example, cyclopropane intermediates can be generated via [2+1] cycloaddition reactions using carbene precursors. Amidation is achieved using coupling reagents like EDCI/HOBt or via activation of the carboxylic acid as an acyl chloride .
- Optimization : Reaction efficiency depends on solvent polarity (e.g., DCM or THF), temperature (0–25°C), and stoichiometric ratios of reagents. Monitoring via TLC or HPLC ensures intermediate purity .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
- Methodology :
- X-ray crystallography : Resolves 3D conformation; SHELX software is widely used for refinement .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at C2 of the phenyl ring).
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula .
Advanced Research Questions
Q. How can stereochemical challenges in cyclopropane derivatives be addressed during synthesis?
- Data Contradiction : Diastereomer formation (e.g., dr 23:1 in similar compounds) may arise during cyclopropanation. Conflicting NMR data (e.g., overlapping peaks) requires chiral HPLC or X-ray analysis for resolution .
- Methodology : Use chiral auxiliaries or enantioselective catalysts (e.g., Rh(II)-based catalysts) to control stereochemistry. Computational modeling (DFT) predicts thermodynamic stability of isomers .
Q. What strategies are effective in resolving discrepancies between spectroscopic data and crystallographic results?
- Case Study : In a related cyclopropanecarboxamide, NMR suggested a planar amide group, but X-ray revealed slight pyramidalization due to steric hindrance.
- Methodology : Cross-validate using multiple techniques (e.g., NOESY for spatial proximity, IR for hydrogen bonding). SHELXL refinement with TWIN/BASF commands can model disorder in crystals .
Q. How can pharmacological studies be designed to evaluate the biological activity of this compound?
- Methodology :
- Target identification : Use radiolabeled analogs (e.g., ¹¹C-WAY-100635 in serotonin receptor studies) for PET imaging .
- Mechanistic studies : Competitive binding assays (e.g., SPR or ITC) quantify interactions with enzymes/receptors.
- In vivo models : Dose-response studies in rodents assess bioavailability and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
